2-Acetamido-4-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Acetamido-4-nitrobenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been explored for the preparation of substituted nitrogenous heterocycles. These methods involve polymer-supported synthesis leading to various heterocyclic compounds, highlighting the versatility of nitrobenzoic acid derivatives in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-acetamidobenzoic acid, has been characterized by X-ray diffraction, showing crystallization in the Orthorhombic crystal system. This detailed structural analysis provides insight into the molecular geometry and stabilization mechanisms, including hydrogen bonding, which are likely relevant to the structural understanding of 2-Acetamido-4-nitrobenzoic acid as well (Zhang Yun-chen, 2006).
Chemical Reactions and Properties
The reactivity of nitrobenzoic acid derivatives has been demonstrated in the synthesis of various heterocyclic compounds. For instance, derivatives have been utilized in the formation of benzimidazoles, benzotriazoles, and other cycles, showcasing the compound's role in the synthesis of pharmacologically significant structures (Kawase et al., 1971).
Physical Properties Analysis
The physical properties of nitrobenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding capabilities. These properties are crucial for understanding the compound's behavior in various chemical environments and for its application in materials science.
Chemical Properties Analysis
Chemical properties, including acidity, reactivity towards nucleophiles or electrophiles, and the ability to form salts or cocrystals, are significant for 2-Acetamido-4-nitrobenzoic acid. Studies on similar compounds, such as 2-Chloro-4-nitrobenzoic acid, have shown the importance of supramolecular synthons in the formation of molecular salts and cocrystals, indicating the compound's versatility in forming diverse molecular architectures (Oruganti et al., 2017).
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Studies have demonstrated the use of 2-Acetamido-4-nitrobenzoic acid in chemical synthesis, particularly in the formation of various derivatives. For instance, Yamamoto et al. (1965) explored the preparation of N-acyl derivatives, highlighting the chemical's versatility in synthesizing different compounds (Yamamoto, Miyashita, & Tsukamoto, 1965).
Solvent Effect Study
The behavior of 2-Acetamido-4-nitrobenzoic acid in different solvents has been investigated, providing insights into its chemical properties. Niazi and Ali (1990) studied the dissociation of nitrobenzoic acids in acetonitrile-water mixtures, revealing how solvent composition impacts its dissociation and conductivity (Niazi & Ali, 1990).
Synthesis of Colorimetric and Fluorescent Probes
The compound is also used in the synthesis of colorimetric and fluorescent probes. For example, Corrie and Craik (1994) discussed the synthesis of isomeric acetamido acids for creating acetamidorhodamines, which are important in developing fluorescent probes (Corrie & Craik, 1994).
Investigating Antibody-Catalyzed Reactions
Lewis et al. (1991) utilized derivatives of 2-acetamido-1,5-napthalenedisulfonate, which shares a similar functional group with 2-Acetamido-4-nitrobenzoic acid, to study antibody-catalyzed reactions. This research offers insights into solvent effects in enzyme-catalyzed reactions and aids in developing antibody catalysts (Lewis, Kramer, Robinson, & Hilvert, 1991).
Analysis of Solute Transfer and Solubility
Hart et al. (2015) explored solute transfer into 2-ethoxyethanol from water and the gas phase, which includes the study of various nitrobenzoic acids. Their findings provide crucial information on the solubility behavior and interactions of such compounds (Hart et al., 2015).
Exploring Molecular Salts and Cocrystals
The study of molecular salts and cocrystals of 2-Acetamido-4-nitrobenzoic acid, as investigated by Oruganti et al. (2017), helps understand the crystal engineering aspects of such compounds, which is crucial for pharmaceutical and material science applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
properties
IUPAC Name |
2-acetamido-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYHLMVCNPUEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061346 | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-nitrobenzoic acid | |
CAS RN |
951-97-3 | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.